molecular formula C22H31N3O2 B2588659 N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide CAS No. 2216403-58-4

N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide

Cat. No. B2588659
CAS RN: 2216403-58-4
M. Wt: 369.509
InChI Key: YPDNTGKWRSRWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide, commonly known as CX516, is a nootropic drug that is being researched for its potential cognitive-enhancing effects. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.

Mechanism of Action

CX516 works by selectively enhancing the activity of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. This results in an increase in synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By enhancing synaptic plasticity, CX516 is thought to improve cognitive function.
Biochemical and Physiological Effects:
CX516 has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for learning and memory. It also increases the density of AMPA receptors in the brain, leading to a more efficient transmission of signals between neurons. Additionally, CX516 has been found to promote the growth of new neurons in the hippocampus, a brain region involved in memory formation.

Advantages and Limitations for Lab Experiments

One of the main advantages of CX516 is its ability to selectively enhance the activity of AMPA receptors without affecting other neurotransmitter systems. This makes it a valuable tool for studying the role of AMPA receptors in cognitive function. However, CX516 has a short half-life and requires frequent dosing to maintain its effects, which can be a limitation in some experimental settings.

Future Directions

1. Further studies are needed to determine the optimal dosing and administration schedule for CX516 in humans.
2. The potential long-term effects of CX516 on cognitive function and brain health need to be investigated.
3. CX516 could be tested in combination with other cognitive-enhancing drugs to determine if there is a synergistic effect.
4. The effects of CX516 on other neurotransmitter systems, such as dopamine and serotonin, should be explored.
5. CX516 could be studied in animal models of other neurological conditions, such as traumatic brain injury and stroke, to determine its potential therapeutic value.

Synthesis Methods

The synthesis of CX516 involves the reaction of 1-cyanocyclohexylamine with 4-(4-methoxybenzyl)piperidine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The product is then purified by column chromatography to obtain CX516 in its pure form.

Scientific Research Applications

CX516 has been extensively studied for its potential use in treating cognitive deficits associated with various neurological conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Several preclinical and clinical studies have demonstrated that CX516 can improve memory, learning, and attention in animal models and humans.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-27-20-7-5-18(6-8-20)15-19-9-13-25(14-10-19)16-21(26)24-22(17-23)11-3-2-4-12-22/h5-8,19H,2-4,9-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDNTGKWRSRWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCN(CC2)CC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.